molecular formula C7H7BrN6 B1204261 6-(Bromomethyl)pteridine-2,4-diamine CAS No. 59368-16-0

6-(Bromomethyl)pteridine-2,4-diamine

Katalognummer B1204261
CAS-Nummer: 59368-16-0
Molekulargewicht: 255.08 g/mol
InChI-Schlüssel: MJRBZALCJHZGKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 6-(Bromomethyl)pteridine-2,4-diamine involves the conversion of 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide to 2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide by treatment with hydrobromic acid. This intermediate is crucial for attaching the (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl group to side-chain precursors of folic acid analogues (Piper, McCaleb, & Montgomery, 1987).

Molecular Structure Analysis

The molecular structure of 6-(Bromomethyl)pteridine-2,4-diamine and its derivatives is characterized by the presence of a bromomethyl group attached to the pteridine ring, which is essential for subsequent chemical modifications. The structure of these compounds has been elucidated through various spectroscopic methods, including NMR and X-ray crystallography, to confirm their configurations and understand their chemical behavior.

Chemical Reactions and Properties

6-(Bromomethyl)pteridine-2,4-diamine undergoes nucleophilic displacement reactions to produce a variety of derivatives. These reactions are fundamental in synthesizing compounds related to methotrexate and aminopterin, although none of the derivatives showed antileukemic activity in initial screenings (Montgomery et al., 1979).

Wissenschaftliche Forschungsanwendungen

  • Synthesis of Analogues of Folic Acid : One study describes the conversion of 6-(Bromomethyl)pteridine-2,4-diamine into 2-amino-6-(bromomethyl)-4(1H)-pteridinone for direct attachment to side-chain precursors of folic acid analogues. This is significant for synthesizing compounds related to folic acid, particularly those with functional groups incompatible with hydrolytic deamination conditions of corresponding 2,4-diaminopteridine analogues (Piper, McCaleb, & Montgomery, 1987).

  • Derivatives Related to Methotrexate and Aminopterin : Research conducted in 1979 focused on creating eighteen derivatives of 2,4-diamino-6-methylpteridine, including compounds synthesized from 6-(Bromomethyl)pteridine-2,4-diamine. These derivatives were related to the anticancer drugs methotrexate and aminopterin. However, none showed antileukemic activity (Montgomery et al., 1979).

  • Antimalarial Evaluation : A study from 1978 synthesized various 6-[[(aryl and aralkyl)amino]methyl]-2,4-pteridinediamines and their oxides for antimalarial evaluation. The study found that while some 2,4-pteridinediamines exhibited strong suppressive activity against certain Plasmodium infections, most compounds, including the N-oxides, did not show significant antimalarial activity (Worth, Johnson, Elslager, & Werbel, 1978).

  • Antitumor Activity : Another research demonstrated the synthesis of 2,4-Diamino-6-(bis-2-chloroethyl)aminomethyl pteridine, which was found to be highly potent against L-1210 mouse leukemia lymphoblasts. In this study, a single dose of this compound significantly increased the life-span of treated mice (Khaled, Morin, Benington, & Daugherty, 1984).

  • Identification of Nonfolate Compounds as Antiparasitic Agents : In 2011, a study identified nonfolate compounds that inhibit pteridine reductase, a key enzyme in parasitic diseases like Leishmaniasis. This research used virtual screening to find compounds that target Leishmania major pteridine reductase but not human dihydrofolate reductase. This approach led to the identification of several drug-like molecules with low micromolar affinities and high specificity profiles (Ferrari et al., 2011).

Safety And Hazards

The safety information for 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide includes hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 . It is recommended to store this compound at <-15°C in a well-closed container .

Eigenschaften

IUPAC Name

6-(bromomethyl)pteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN6/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6/h2H,1H2,(H4,9,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRBZALCJHZGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208106
Record name 6-Bromomethyl-2,4-pteridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)pteridine-2,4-diamine

CAS RN

59368-16-0
Record name 6-Bromomethyl-2,4-pteridinediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059368160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromomethyl-2,4-pteridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 5 mmol 2,4,5,6-tetraminopyrimidine dibromide in 50 ml methanol was treated with a solution of 7.5 mmol β-bromopyruvaldoxime in 10 ml of methanol at reflux temperature for 2 h. The 2,4-diamino-6-(bromomethyl)pteridine was collected after neutralization with concentrated NH3 at room temperature, washed with methanol, ether and dried at 100° C. in an oven. 1H NMR (250 MHz, ppm, DMSO-d6), δ 8.84 (s, 1H, C7—H). The yield was 88%.
Name
2,4,5,6-tetraminopyrimidine dibromide
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.5 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the solution of dibromotriphenylphosphine (2.4337 g, 5.76 mmol) of 2 ml anhydrous N,N-dimethylacetamide was added (2,4-Diamino-Pteridin-6-yl)-methanol hydrobromide (335.8 mg, 1.747 mmol). The mixture is the stirred at RT for overnight. The solution was treated with benzene. The filtered solid was then successively treated with benzene and ether and evaporate the remaining solid. The residue was dissolved in minimum 48% HBr at RT which then was added MeCN to give a tan solid precipitate. Collect the solid in ice water bath and wash it with MeCN and ether. 352 mg product was obtained. Yield 60%; 1H NMR (500 MHz, DMSO-d6): δ 4.86021(s, 2H), 9.01 (s, 1H), 9.15 (s, 2H), 9.22 (s, 2H); ESI-MS: 255, 257(M++1)
Quantity
2.4337 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
335.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Bromomethyl)pteridine-2,4-diamine
Reactant of Route 2
6-(Bromomethyl)pteridine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-(Bromomethyl)pteridine-2,4-diamine
Reactant of Route 4
6-(Bromomethyl)pteridine-2,4-diamine
Reactant of Route 5
6-(Bromomethyl)pteridine-2,4-diamine
Reactant of Route 6
6-(Bromomethyl)pteridine-2,4-diamine

Citations

For This Compound
12
Citations
P Corona, F Gibellini, A Cavalli, P Saxena… - Journal of Medicinal …, 2012 - ACS Publications
The upregulation of pteridine reductase (PTR1) is a major contributor to antifolate drug resistance in Leishmania spp., as it provides a salvage pathway that bypasses dihydrofolate …
Number of citations: 46 pubs.acs.org
V Groehn, L Fröhlich, HHHW Schmidt… - Helvetica Chimica …, 2000 - Wiley Online Library
Various 6‐substituted pteridines and 5,6,7,8‐tetrahydropterins carrying photolabile functions at the side chain (see 7, 20 – 22, 34 – 36, 38, and 39) as well as at the 5‐position (see 27 – …
Number of citations: 11 onlinelibrary.wiley.com
SM Marques, ÉA Enyedy, CT Supuran… - Bioorganic & medicinal …, 2010 - Elsevier
Recent evidences suggest that cancer treatment based on combination of cytostatic and conventional chemostatic therapeutics, which are usually cytotoxic, can provide an improved …
Number of citations: 62 www.sciencedirect.com
DF Stoicescu, M Rotaru - Anti-Cancer Agents in Medicinal …, 2013 - ingentaconnect.com
A novel process for the preparation of two ketomethylenic antifolates, 2-(2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-amino]- phenyl}-2-oxo-ethyl) pentanedioic acid and 2-(2-{4-[(2,4-diamino-…
Number of citations: 1 www.ingentaconnect.com
S Arora, R Kumar - Fused Pyrimidine-Based Drug Discovery, 2023 - Elsevier
Pyrimidine-based derivatives play a vital role in the development of drugs due to their indispensable role in various biological processes. To date, ring fused pyrimidine-based …
Number of citations: 1 www.sciencedirect.com
S Wang, XH Yuan, SQ Wang, W Zhao, XB Chen… - European Journal of …, 2021 - Elsevier
Considerable progress has been made in the development of anticancer agents over the past few decades, and a lot of new anticancer agents from natural and synthetic sources have …
Number of citations: 62 www.sciencedirect.com
G Shi, G Shaw, YH Liang, P Subburaman, Y Li… - Bioorganic & medicinal …, 2012 - Elsevier
6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), a key enzyme in the folate biosynthetic pathway, catalyzes the pyrophosphoryl transfer from ATP to 6-hydroxymethyl-7,8…
Number of citations: 23 www.sciencedirect.com
YY Guo, JY Zhang, JF Sun, P Nie, H Gao - European Journal of Medicinal …, 2023 - Elsevier
Lymphoma is a form of cancer that impacts the lymphatic system, which plays a crucial role in defending the body against infections and illnesses. It is characterized by the atypical …
Number of citations: 4 www.sciencedirect.com
A Homma, H Sato, A Okamachi, T Emura… - Bioorganic & medicinal …, 2009 - Elsevier
Hyaluronic acid (HA) provides synovial fluid viscoelasticity and has a lubricating effect. Injections of HA preparations into the knee joint are widely used as osteoarthritis therapy. The …
Number of citations: 80 www.sciencedirect.com
J Peiró Cadahía, J Bondebjerg… - Journal of Medicinal …, 2018 - ACS Publications
A series of novel hydrogen peroxide sensitive prodrugs of methotrexate (MTX) and aminopterin (AMT) were synthesized and evaluated for therapeutic efficacy in mice with collagen …
Number of citations: 54 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.